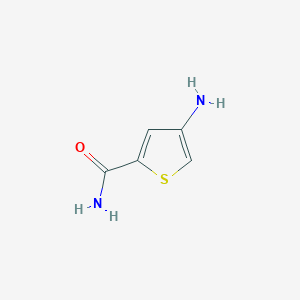

4-Aminothiophene-2-carboxamide

Description

BenchChem offers high-quality 4-Aminothiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Aminothiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-aminothiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2OS/c6-3-1-4(5(7)8)9-2-3/h1-2H,6H2,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSKYWDFCQPQTFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Advanced Synthesis of 4-Aminothiophene-2-carboxamide: Overcoming Regiochemical Limitations of the Classical Gewald Reaction

Executive Summary

The thiophene core is a privileged scaffold in pharmaceutical development, frequently embedded in kinase inhibitors, antimicrobial agents, and allosteric modulators[1]. While the classical Gewald multicomponent reaction is the gold standard for synthesizing 2-aminothiophenes[2], direct access to the 4-aminothiophene regioisomer via this route is mechanistically precluded. To address this structural challenge, this whitepaper details a validated, self-correcting protocol leveraging a modified Gewald-type domino annulation[3]. By utilizing vinyl azides and 1,4-dithiane-2,5-diol as advanced precursors[4], we successfully construct the 4-aminothiophene architecture. Subsequent late-stage functionalization yields the highly sought-after 4-aminothiophene-2-carboxamide.

Mechanistic Rationale: The Regiochemical Shift

In the classical Gewald reaction, the condensation of a ketone, an activated nitrile, and elemental sulfur inherently places the primary amino group at the C2 position, adjacent to the sulfur atom[5]. The sulfur nucleophilically attacks the nitrile carbon, strictly dictating this regiochemistry.

To synthesize 4-aminothiophenes, the logical paradigm must be inverted. The modified Gewald-type domino reaction replaces the nitrile with a vinyl azide (acting as the nitrogen source) and elemental sulfur with 1,4-dithiane-2,5-diol (a stable surrogate for 2-mercaptoacetaldehyde)[6].

Causality of Experimental Choices:

-

1,4-Dithiane-2,5-diol: Elemental sulfur is unreactive toward vinyl azides. The dithiane acts as a slow-release reservoir for 2-mercaptoacetaldehyde under basic conditions, preventing unwanted oxidative oligomerization of the thiol[4].

-

Vinyl Azide: Serves as a highly reactive electrophile. The initial thia-Michael addition of the mercaptoacetaldehyde to the vinyl azide triggers the expulsion of nitrogen gas (N 2 ). This irreversible step provides the thermodynamic driving force for the subsequent intramolecular aldol-type cyclization[7].

Fig 1. Modified Gewald-type domino mechanism for 4-aminothiophene-2-carboxamide synthesis.

Quantitative Optimization Data

The base catalyst is the critical variable in the domino annulation step. Strong bases degrade the sensitive 2-mercaptoacetaldehyde intermediate, while organic bases fail to sufficiently deprotonate the thiol[6].

| Entry | Base Catalyst (2.0 eq) | Solvent | Temp (°C) | Yield (%) | Mechanistic Observation |

| 1 | None | DMF | 80 | < 5% | Base is strictly required for dithiane depolymerization. |

| 2 | KOH | DMF | 80 | Trace | Strong bases cause destructive degradation of intermediates. |

| 3 | Et 3 N | DMF | 80 | 15% | Organic bases lack sufficient pKa to drive the cyclization. |

| 4 | K 2 CO 3 | DMF | 80 | 82% | Optimal weak inorganic base; balances reactivity and stability. |

Self-Validating Experimental Protocols

To ensure reproducibility, the following workflow is designed as a self-validating system, incorporating in-process analytical checks to verify intermediate integrity before proceeding to the next synthetic phase.

Fig 2. Three-step experimental workflow for the synthesis of 4-aminothiophene-2-carboxamide.

Step 1: Thia-Michael/Aldol Domino Annulation

Objective: Construct the 4-aminothiophene-2-carbaldehyde core.

-

Charge: To an oven-dried 100 mL round-bottom flask, add the appropriate vinyl azide (10.0 mmol, 1.0 eq), 1,4-dithiane-2,5-diol (6.0 mmol, 0.6 eq — slight excess accounts for the dimeric nature), and anhydrous K 2 CO 3 (20.0 mmol, 2.0 eq).

-

Solvation: Suspend the mixture in anhydrous DMF (30 mL) under an argon atmosphere.

-

Reaction: Heat the vigorously stirred suspension to 80 °C for 4 hours.

-

Validation Check: Perform TLC (Hexane/EtOAc 3:1). The reaction is complete when the UV-active azide spot disappears. IR spectroscopy of an aliquot should confirm the absence of the azide stretch at ~2100 cm −1 .

-

Workup: Quench with H 2 O (50 mL) and extract with EtOAc (3 x 30 mL). Wash the combined organic layers with brine, dry over Na 2 SO 4 , and concentrate. Purify via flash chromatography to yield the carbaldehyde intermediate.

Step 2: Chemoselective Pinnick Oxidation

Objective: Oxidize the C2-carbaldehyde to a carboxylic acid without degrading the C4-amine.

-

Charge: Dissolve 4-aminothiophene-2-carbaldehyde (5.0 mmol, 1.0 eq) in a 4:1 mixture of t-BuOH and H 2 O (25 mL).

-

Scavenger Addition: Add 2-methyl-2-butene (50.0 mmol, 10.0 eq). Causality: This acts as a hypochlorous acid (HOCl) scavenger, preventing destructive electrophilic chlorination of the electron-rich thiophene ring.

-

Oxidation: Slowly add NaH 2 PO 4 (20.0 mmol, 4.0 eq) followed by NaClO 2 (15.0 mmol, 3.0 eq) at 0 °C. Stir at room temperature for 12 hours.

-

Validation Check: LC-MS must show complete conversion to the corresponding [M+H] + mass of the carboxylic acid.

-

Workup: Remove t-BuOH under reduced pressure. Adjust the aqueous layer to pH 4 using 1M HCl, extract with EtOAc, dry, and concentrate.

Step 3: Active Ester Amidation

Objective: Convert the carboxylic acid to the final 4-aminothiophene-2-carboxamide.

-

Activation: Dissolve 4-aminothiophene-2-carboxylic acid (3.0 mmol, 1.0 eq) in anhydrous DMF (15 mL). Add EDCI (4.5 mmol, 1.5 eq) and HOBt (4.5 mmol, 1.5 eq). Stir for 30 minutes at room temperature. Causality: HOBt forms a stable active ester, preventing the formation of unreactive N-acylureas.

-

Amidation: Add solid NH 4 Cl (15.0 mmol, 5.0 eq) followed by dropwise addition of DIPEA (9.0 mmol, 3.0 eq). Stir for 16 hours.

-

Validation Check: HPLC analysis should indicate >95% purity of the new product peak.

-

Isolation: Pour into ice water to precipitate the product. Filter, wash with cold water, and dry under high vacuum. Final structural confirmation is achieved via 1 H NMR (DMSO- d6 ), identifying the diagnostic broad singlet for the -CONH 2 protons at ~7.5 ppm.

References

-

Chen, B., Ni, H., Guo, X., Zhang, G., & Yu, Y. (2014). Facile preparation of 3,5-disubstituted-4-aminothiophene-2-carbaldehyde from a novel unexpected domino reaction of vinyl azides and 1,4-dithiane-2,5-diol. RSC Advances, 4(84), 44782-44786. [Link]

-

Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246.[Link]

-

Jampilek, J. (2019). Green methodologies for the synthesis of 2-aminothiophene. PMC / Journal of Heterocyclic Chemistry.[Link]

-

Zanirato, V., et al. (2015). 1,4-Dithiane-2,5-diol: An Attractive Platform for the Synthesis of Sulfur Containing Functionalized Heterocycles. Current Organic Chemistry, 19(23).[Link]

Sources

- 1. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Facile preparation of 3,5-disubstituted-4-aminothiophene-2-carbaldehyde from a novel unexpected domino reaction of vinyl azides and 1,4-dithiane-2,5-diol - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. iris.unife.it [iris.unife.it]

- 5. researchgate.net [researchgate.net]

- 6. Facile preparation of 3,5-disubstituted-4-aminothiophene-2-carbaldehyde from a novel unexpected domino reaction of vinyl azides and 1,4-dithiane-2,5-diol - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. pubs.rsc.org [pubs.rsc.org]

The Solubility Profile of 3-Aminothiophene-2-carboxamide: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the solubility of 3-Aminothiophene-2-carboxamide (CAS No. 147123-47-5), a key heterocyclic building block in medicinal chemistry. In the realm of drug discovery and development, understanding a compound's solubility is a critical first step, influencing bioavailability, formulation, and ultimately, therapeutic efficacy.[1][2][3] While specific quantitative solubility data for 3-Aminothiophene-2-carboxamide is not extensively documented in publicly available literature, this guide synthesizes information from various sources to provide a comprehensive overview of its likely solubility characteristics in different solvent classes. Furthermore, a detailed, field-proven protocol for determining its equilibrium solubility via the shake-flask method is presented, empowering researchers to generate precise data for their specific applications.

Introduction: The Critical Role of Solubility in Pharmaceutical Research

The journey of a new chemical entity (NCE) from a laboratory curiosity to a life-saving therapeutic is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands out as a paramount factor.[1][2] It is the intrinsic ability of a solid compound to dissolve in a solvent to form a homogeneous solution. For orally administered drugs, dissolution in the aqueous environment of the gastrointestinal tract is a prerequisite for absorption and subsequent systemic circulation.[1][3] Poor aqueous solubility is a major hurdle in drug development, often leading to inadequate bioavailability and therapeutic failures.[1][4][5]

Thiophene-based compounds, including 3-Aminothiophene-2-carboxamide, are a class of sulfur-containing heterocycles of significant interest to medicinal chemists due to their versatile pharmacological activities.[5][6] As such, a thorough understanding of their solubility is essential for advancing these promising molecules through the development pipeline.

Physicochemical Properties of 3-Aminothiophene-2-carboxamide

A compound's solubility is intrinsically linked to its molecular structure and associated physicochemical properties. The structure of 3-Aminothiophene-2-carboxamide, with its aromatic thiophene ring, an amino group, and a carboxamide functional group, suggests a molecule with the potential for a range of intermolecular interactions.

| Property | Value | Source |

| Chemical Name | 3-Aminothiophene-2-carboxamide | [7] |

| CAS Number | 147123-47-5 | [7] |

| Molecular Formula | C₅H₆N₂OS | [8] |

| Molecular Weight | 142.18 g/mol | [9] |

| Appearance | White to off-white solid | [8] |

| Melting Point | 120-124 °C | [10] |

| Predicted pKa | 15.61 ± 0.50 | Chemicalize |

| Computed XLogP3 | 0.7 | PubChem |

The presence of both hydrogen bond donors (the amino and amide groups) and acceptors (the nitrogen and oxygen atoms, and the sulfur atom in the thiophene ring) indicates that hydrogen bonding will play a significant role in its solubility in protic solvents. The aromatic ring also allows for π-π stacking interactions. Its moderate XLogP3 value suggests a degree of lipophilicity, which will influence its solubility in nonpolar organic solvents.

Solubility Profile of 3-Aminothiophene-2-carboxamide

Based on its structure and documented use in chemical synthesis and biological assays, we can infer the solubility behavior of 3-Aminothiophene-2-carboxamide in various solvent classes.

Polar Aprotic Solvents

There is strong evidence from the literature that 3-Aminothiophene-2-carboxamide exhibits good solubility in polar aprotic solvents.

-

Dimethyl Sulfoxide (DMSO): This is the most frequently cited solvent for dissolving 3-Aminothiophene-2-carboxamide and its derivatives for NMR analysis and in vitro biological screening.[9] This high solubility is attributed to DMSO's strong ability to act as a hydrogen bond acceptor, effectively solvating the amino and amide protons of the molecule.

Polar Protic Solvents

The solubility in polar protic solvents is expected to be more variable.

-

Water: While no specific quantitative data is available, a related compound, Methyl 3-amino-2-thiophenecarboxylate, is described as "slightly soluble in water".[11] Given the presence of the polar carboxamide group, which can engage in hydrogen bonding with water, some degree of aqueous solubility is expected. However, the overall molecule has a nonpolar thiophene ring, which may limit its solubility. The pH of the aqueous medium will likely have a significant impact on its solubility due to the presence of the basic amino group.

-

Alcohols (Methanol, Ethanol): 3-Aminothiophene-2-carboxamide is likely to have moderate to good solubility in lower-molecular-weight alcohols like methanol and ethanol. This is supported by its use in a dichloromethane/methanol mixture for purification.[12] Alcohols can act as both hydrogen bond donors and acceptors, allowing for favorable interactions with the solute.

Nonpolar Solvents

Solubility in nonpolar solvents is expected to be limited.

-

Toluene: One patent describes a reaction where 3-Aminothiophene-2-carboxamide is dissolved in toluene in the presence of triethylamine. It is plausible that the amine base assists in the dissolution process and that the intrinsic solubility in pure toluene is low.

-

Hexane, Diethyl Ether: Based on the principle of "like dissolves like," the solubility of this relatively polar molecule in nonpolar aliphatic solvents like hexane and ethers is predicted to be very low.

Other Organic Solvents

-

Dichloromethane (DCM): As mentioned, it has been used in a mixture with methanol for purification, suggesting at least partial solubility.[12]

Experimental Protocol for Determining Equilibrium Solubility

To obtain precise and reliable solubility data, the shake-flask method is the gold standard. This method determines the thermodynamic equilibrium solubility of a compound in a given solvent at a specific temperature.

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Step-by-Step Methodology

-

Preparation:

-

Accurately weigh an excess amount of 3-Aminothiophene-2-carboxamide into a series of glass vials. An amount that is visually in excess after equilibration is sufficient.

-

Add a precise volume of the desired solvent to each vial.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or incubator set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples at a constant speed for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

-

-

Sample Separation:

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is crucial to remove any undissolved microparticles.

-

-

Quantification:

-

Prepare a series of standard solutions of 3-Aminothiophene-2-carboxamide of known concentrations in the same solvent.

-

Analyze the filtered sample and the standard solutions using a validated HPLC method with a suitable detector (e.g., UV-Vis).

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of 3-Aminothiophene-2-carboxamide in the sample by interpolating its response from the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Report the temperature at which the measurement was performed.

-

Experimental Workflow Diagram

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

Conclusion and Future Perspectives

3-Aminothiophene-2-carboxamide is a valuable scaffold in drug discovery, and a clear understanding of its solubility is fundamental for its successful development. While quantitative solubility data is sparse in the literature, this guide provides a scientifically grounded estimation of its solubility profile based on its physicochemical properties and documented handling. The compound is expected to be readily soluble in polar aprotic solvents like DMSO, moderately soluble in alcohols, and have limited solubility in water and nonpolar organic solvents.

For researchers and drug development professionals working with this compound or its analogs, it is highly recommended to perform experimental solubility determination using a robust method such as the shake-flask protocol detailed herein. The resulting data will be invaluable for guiding formulation strategies, ensuring reliable biological assay results, and ultimately, accelerating the path to potential therapeutic applications.

References

-

Manfroni, G., et al. (2020). Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase. RSC Medicinal Chemistry. [Link]

-

LookChem. (n.d.). Cas 22288-78-4, Methyl 3-amino-2-thiophenecarboxylate. Retrieved from [Link]

- Google Patents. (2017). WO2017059191A1 - Heteroaryl derivatives as sepiapterin reductase inhibitors.

- Google Patents. (2014).

-

ResearchGate. (2025). A simple and efficient method for the synthesis of 2-spiroquinazolinones employing aluminum metal–organic frameworks as multifunctional carriers. [Link]

-

University of Huddersfield ePrints Repository. (n.d.). Novel Morpholine-Based MTORC Inhibitors as Anti-Tumour Agents. [Link]

-

ResearchGate. (n.d.). Microwave-assisted synthesis of 2-aminothiophene-3-carboxylic acid derivatives, 3H-thieno[2,3-d]pyrimidin-4-one and 4-chlorothieno[2,3-d]pyrimidine. [Link]

-

ACS Publications. (2007). Preparation of a 7-Arylthieno[3,2-d]pyrimidin-4-Amine Library. [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

-

Coltescu, A. R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal, 13(2). [Link]

-

Rowan. (n.d.). Predicting Solubility. [Link]

-

Al-Obaidi, H., & Buckle, D. R. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Biomimetics, 7(4), 247. [Link]

-

Mey, A. S. J. S., et al. (2024). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

-

Metwally, N. H., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. BMC Chemistry, 17(1), 26. [Link]

-

Bodgan, M., et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Pharmaceuticals, 16(11), 1548. [Link]

-

MIT News. (2025). A new model predicts how molecules will dissolve in different solvents. [Link]

-

ResearchGate. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. [Link]

-

RSC Publishing. (2025). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. [Link]

-

ResearchGate. (2025). Synthesis of quinazolinone and quinazoline derivatives using green chemistry approach. [Link]

-

Stone, J. H. (2011). Multifocal fibrosclerosis and IgG4-related disease involving the cardiovascular system. Orphanet Journal of Rare Diseases, 6, 73. [Link]

- Google Patents. (2024). US20240158357A1 - Novel quinazolinones that inhibit the formation of tau oligomers and their method of use.

-

DrugBank. (n.d.). 3-Aminothiophene-2-carboxamide. Retrieved from [Link]

-

Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current topics in medicinal chemistry, 1(4), 277-351. [Link]

-

AZoLifeSciences. (2021). Importance of Solubility and Lipophilicity in Drug Development. [Link]

Sources

- 1. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. lookchem.com [lookchem.com]

- 11. WO2017059191A1 - Heteroaryl derivatives as sepiapterin reductase inhibitors - Google Patents [patents.google.com]

- 12. WO2014138562A1 - Thieno[3,2-d]pyrimidine-6-carboxamides and analogues as sirtuin modulators - Google Patents [patents.google.com]

Methodological & Application

Application Notes & Protocols: The 4-Aminothiophene-2-carboxamide Scaffold in Modern Drug Discovery

Abstract

The thiophene ring is a privileged heterocyclic scaffold in medicinal chemistry, integral to numerous FDA-approved drugs.[1] Among its many derivatives, the 4-aminothiophene-2-carboxamide core has emerged as a particularly versatile and synthetically tractable scaffold for the development of novel therapeutics. Its structural and electronic properties allow for diverse functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles. This guide provides an in-depth exploration of the 4-aminothiophene-2-carboxamide scaffold, detailing its synthesis, key biological applications, and structure-activity relationship (SAR) insights. Included are detailed, field-proven protocols for the synthesis of a representative derivative and its subsequent evaluation in a high-value biological assay, designed to empower researchers in their drug discovery endeavors.

The 4-Aminothiophene-2-carboxamide Scaffold: A Privileged Core

Introduction to Thiophenes in Medicinal Chemistry

Heterocyclic compounds are the bedrock of medicinal chemistry, with thiophene-containing molecules playing a significant role in drug design and development.[1] The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is considered a bioisostere of the phenyl ring but possesses distinct electronic properties, improved metabolic stability, and a greater potential for hydrogen bonding interactions, which can enhance drug-receptor binding.[2] These attributes have led to the incorporation of the thiophene moiety into a wide array of therapeutic agents, including anticancer, anti-inflammatory, antimicrobial, and antipsychotic drugs.[1]

Structural Features and Rationale for Use

The 4-aminothiophene-2-carboxamide scaffold offers three primary points for chemical modification, providing a rich platform for generating diverse chemical libraries.

-

C4-Amino Group: This position is a key handle for introducing a wide range of substituents via acylation, alkylation, or sulfonylation. These modifications can profoundly influence the molecule's interaction with its biological target and modulate its physicochemical properties.

-

C2-Carboxamide: The amide nitrogen can be substituted to explore interactions with specific receptor pockets. The amide itself is a crucial hydrogen bond donor and acceptor.

-

C5-Position: This position on the thiophene ring is often functionalized to enhance potency and selectivity.

The scaffold's relative planarity and aromaticity facilitate binding to target proteins, particularly the ATP-binding sites of kinases.[2] Its synthetic accessibility, primarily through multicomponent reactions like the Gewald synthesis, makes it an attractive starting point for discovery campaigns.[3]

Caption: Core structure and key modification points of the scaffold.

Synthetic Strategies

The construction of the 4-aminothiophene-2-carboxamide core is efficiently achieved through several established synthetic routes. The choice of method depends on the desired substitution pattern and the availability of starting materials.

Overview of Synthetic Routes

-

Gewald Synthesis: This is one of the most powerful and common methods for preparing 2-aminothiophenes.[3][4] It involves the condensation of an α-methylene ketone or aldehyde with a cyano-activated methylene compound (like ethyl cyanoacetate or malononitrile) and elemental sulfur in the presence of a base. This one-pot, multicomponent reaction is highly convergent and allows for significant diversity.

-

Cyclization of Thioamides/Thiocarbamoyls: Another robust strategy involves the cyclization of pre-formed thiocarbamoyl precursors with α-halo ketones, α-halo esters, or other α-halocarbonyl compounds.[5][6][7] This method provides excellent control over the substituents at the C4 and C5 positions.

General Synthetic Workflow

A typical drug discovery campaign using this scaffold begins with the synthesis of the core thiophene ring, followed by systematic derivatization at the key modification points to build a library of analogues for screening.

Caption: General workflow for synthesis and derivatization.

Protocol 1: Synthesis of 4-Amino-5-cyano-N-(4-methoxyphenyl)-2-phenylaminothiophene-3-carboxamide

This protocol is adapted from established literature procedures and exemplifies a common route to a highly functionalized scaffold derivative.[8][9]

Rationale: This multi-step synthesis first prepares a key thioamide intermediate, which then undergoes a base-catalyzed cyclization with an α-chloroacetonitrile to form the desired polysubstituted thiophene ring. Each step is designed for high yield and purity.

Materials:

-

2-Cyano-N-(4-methoxyphenyl)acetamide

-

Absolute Ethanol

-

Sodium metal (for sodium ethoxide)

-

Phenyl isothiocyanate

-

2-Chloroacetonitrile

-

Stir plate, round-bottom flasks, reflux condenser, ice bath

-

Standard workup and purification reagents (diethyl ether, petroleum ether, etc.)

-

TLC plates, silica gel for chromatography

Procedure:

-

Preparation of the Thioamide Intermediate:

-

To a stirred solution of 2-cyano-N-(4-methoxyphenyl)acetamide (0.01 mol) in absolute ethanol (20 mL), add a freshly prepared solution of sodium ethoxide (from 0.23 g sodium in 4 mL absolute ethanol) dropwise at room temperature.

-

Causality: The strong base (ethoxide) deprotonates the active methylene group of the acetamide, forming a nucleophilic carbanion necessary for the next step.

-

After stirring for 2 hours, add phenyl isothiocyanate (0.01 mol) and heat the mixture to 70 °C for 30 minutes. Cool to room temperature.

-

Causality: The carbanion attacks the electrophilic carbon of the isothiocyanate, forming a reactive intermediate.

-

-

Ring Formation (Cyclization):

-

To the reaction mixture from Step 1, add 2-chloroacetonitrile (0.01 mol).

-

Heat the mixture to 60 °C and maintain for 30 minutes. Monitor reaction progress by TLC.

-

Causality: The sulfur atom of the intermediate acts as a nucleophile, displacing the chloride from 2-chloroacetonitrile. The resulting intermediate then undergoes an intramolecular cyclization (Thorpe-Ziegler reaction), where the activated methylene attacks the nitrile group, followed by tautomerization to form the stable aromatic 2-aminothiophene ring.

-

-

Workup and Purification:

-

After cooling, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the crude product.

-

Filter the solid precipitate, wash with water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethanol/DMF mixture) to obtain the pure compound.

-

Causality: Acidification protonates the product, reducing its solubility in water and causing it to precipitate, which simplifies isolation. Recrystallization removes soluble impurities.

-

-

Characterization:

-

Confirm the structure of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

-

Expected ¹H NMR signals would include singlets for the amino and amide protons (D₂O exchangeable), aromatic protons in their respective regions, and a singlet for the methoxy group.[8]

-

The IR spectrum should show characteristic peaks for N-H stretching, a strong nitrile (C≡N) stretch (~2200 cm⁻¹), and a C=O stretch for the amide.[8]

-

Applications in Drug Discovery & Key Biological Targets

The 4-aminothiophene-2-carboxamide scaffold has proven to be a fertile ground for discovering inhibitors of various high-value drug targets.

Oncology: Targeting Protein Kinases

A primary application for this scaffold is the development of protein kinase inhibitors.[10] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer.[11] Derivatives of this scaffold have been shown to be potent inhibitors of several important oncogenic kinases.

-

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition of VEGFR-2 blocks angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize. Several 4-aminothiophene-2-carboxamide series have been designed as potent VEGFR-2 inhibitors.[8][12]

-

AKT (Protein Kinase B): As a central node in cell survival and proliferation pathways, AKT is a prime target for cancer therapy. Thiophene derivatives have been developed as both allosteric and ATP-competitive inhibitors of AKT.[10][12]

-

JAK2 (Janus Kinase 2): This kinase is implicated in myeloproliferative neoplasms. Thiophene carboxamides have been successfully optimized to yield potent and selective JAK2 inhibitors.[13]

Caption: Simplified VEGFR-2 signaling and point of inhibition.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the scaffold has yielded critical insights into the structural requirements for potent biological activity.

| Target/Activity | R1 (Amide) | R2 (C4-Amino) | R3 (C5-Position) | Key Findings | Reference |

| VEGFR-2 Inhibition | Substituted Phenyl | Acylamino (e.g., -NH-CO-CH₂-NH-Aryl) | Cyano (C≡N) | The extended acylamino chain at C4 is critical for binding. The cyano group at C5 acts as an H-bond acceptor. | |

| Antibacterial | 4-acetylphenyl | 3-Amino (on thiophene) | Arylazo | A 3-amino group on the thiophene ring enhances activity against Gram-positive bacteria compared to 3-hydroxy or 3-methyl. | [5] |

| aPKCζ Inhibition | H | NH₂ | Phenyl | An unsubstituted NH₂ at C2 is optimal. Ester modifications at C3 are well-tolerated and can enhance potency. | |

| JAK2 Inhibition | Pyridyl | H | Urea-linked heterocycle | Bioisosteric replacement of a urea with a pyridyl ring at the amide improved properties. | [13] |

Biological Evaluation Protocols

Once a library of compounds has been synthesized, they must be evaluated in robust and reliable biological assays.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to determine the potency (IC₅₀) of a compound against a target kinase, such as VEGFR-2, by measuring the amount of ATP remaining after the kinase reaction.

Rationale: Active kinases consume ATP to phosphorylate their substrates. By using a reagent that produces a luminescent signal proportional to the amount of ATP present, we can quantify kinase activity. Inhibitors will reduce ATP consumption, resulting in a higher luminescent signal. This assay format is highly sensitive, has a large dynamic range, and is amenable to high-throughput screening.[11]

Materials:

-

Recombinant human VEGFR-2 kinase

-

Kinase substrate (e.g., a generic peptide like Poly(Glu, Tyr) 4:1)

-

Kinase reaction buffer (containing MgCl₂, DTT, etc.)

-

ATP (at or near the Kₘ concentration for the kinase)

-

Test compounds dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

White, opaque 384-well microplates

-

Plate-reading luminometer

Procedure:

-

Compound Plating:

-

Prepare serial dilutions of your test compounds in DMSO. A typical starting concentration is 10 mM. Perform a 10-point, 3-fold serial dilution.

-

Dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well plate. Include "no inhibitor" (DMSO only) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.

-

Causality: Serial dilution allows for the determination of a dose-response curve and calculation of the IC₅₀. DMSO is used as the solvent, so its final concentration must be kept low and constant across all wells (typically <1%) to avoid assay interference.[11]

-

-

Kinase Reaction:

-

Prepare a 2X kinase/substrate solution in kinase reaction buffer.

-

Prepare a 2X ATP solution in kinase reaction buffer.

-

Add 5 µL of the 2X kinase/substrate solution to each well containing the test compounds.

-

Incubate for 10-15 minutes at room temperature.

-

Causality: This pre-incubation step allows the inhibitor to bind to the kinase before the phosphorylation reaction is initiated.

-

Initiate the reaction by adding 5 µL of the 2X ATP solution to all wells. The final reaction volume is 10 µL.

-

Incubate the plate at 30 °C for 1 hour. The incubation time should be optimized to ensure the reaction is in the linear range (typically <20% ATP consumption in control wells).

-

-

Signal Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Causality: This reagent contains ADP-to-ATP conversion enzymes and a thermostable luciferase. The first step terminates the kinase reaction and eliminates the unconsumed ATP.

-

Add 20 µL of Kinase Detection Reagent to convert the newly synthesized ATP (from the ADP generated by the kinase) into a luminescent signal. Incubate for 30 minutes at room temperature.

-

Read the luminescence on a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the high (DMSO) and low (no enzyme) controls.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Self-Validation: A robust assay should have a Z' factor > 0.5, indicating a good separation between positive and negative controls and low data variability.

-

Conclusion and Future Perspectives

The 4-aminothiophene-2-carboxamide scaffold is a proven and powerful platform in drug discovery. Its synthetic versatility and ability to target a wide range of biologically relevant proteins, especially kinases, ensure its continued importance.[2][5] Future efforts will likely focus on developing derivatives with improved selectivity to minimize off-target effects, enhancing oral bioavailability, and exploring novel applications in areas like neurodegenerative diseases and antiviral therapies.[14][15] The combination of rational design, combinatorial chemistry, and robust biological screening will undoubtedly unlock new therapeutic agents based on this exceptional chemical core.

References

-

Metwally, M. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. BMC Chemistry. Available at: [Link]

-

El-Metwaly, A. M., et al. (2023). Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Journal of Taibah University for Science. Available at: [Link]

-

Verma, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link]

-

Arora, R., et al. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. Impact Factor. Available at: [Link]

-

Balan, M., et al. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules. Available at: [Link]

-

Abdel-hameed, M. E., et al. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Metwally, M. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. ResearchGate. Available at: [Link]

-

Organic Chemistry Portal. Thiophene synthesis. organic-chemistry.org. Available at: [Link]

-

BioAssay Systems. Kinase Inhibitor Screening Services. bioassaysys.com. Available at: [Link]

-

Al-Warhi, T., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Pharmaceuticals. Available at: [Link]

-

ACS Publications. (2024). Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

-

MDPI. (2024). Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives. Molecules. Available at: [Link]

-

Semantic Scholar. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitor. Semantic Scholar. Available at: [Link]

-

PubMed. (2013). Discovery of 4-amino-2-(thio)phenol derivatives as novel protein kinase and angiogenesis inhibitors for the treatment of cancer: synthesis and biological evaluation. Part II. European Journal of Medicinal Chemistry. Available at: [Link]

-

Taylor & Francis Online. (2025). Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. Polycyclic Aromatic Compounds. Available at: [Link]

-

ResearchGate. (2020). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N -Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry. Available at: [Link]

-

MDPI. (2023). Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. Pharmaceuticals. Available at: [Link]

-

MDPI. (2022). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. Pharmaceuticals. Available at: [Link]

-

Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. Available at: [Link]

-

PubMed. (2014). Thiophene carboxamide inhibitors of JAK2 as potential treatments for myleoproliferative neoplasms. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

PubMed Central. (2013). Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Celtarys. (2025). Biochemical assays for kinase activity detection. Celtarys. Available at: [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. impactfactor.org [impactfactor.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Discovery of 4-amino-2-(thio)phenol derivatives as novel protein kinase and angiogenesis inhibitors for the treatment of cancer: synthesis and biological evaluation. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 12. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers [mdpi.com]

- 13. Thiophene carboxamide inhibitors of JAK2 as potential treatments for myleoproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. tandfonline.com [tandfonline.com]

The Versatile Scaffold: 4-Aminothiophene-2-carboxamide in Modern Medicinal Chemistry

Introduction: The Ascendance of a Privileged Heterocycle

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular entities with therapeutic potential often leads to the rediscovery and innovative application of foundational chemical scaffolds. Among these, the 4-aminothiophene-2-carboxamide core has emerged as a "privileged" structure, a term bestowed upon molecular frameworks that demonstrate the ability to bind to a variety of biological targets, thereby serving as a fertile ground for drug discovery.[1][2] This application note provides an in-depth exploration of the synthesis, derivatization, and multifaceted applications of 4-aminothiophene-2-carboxamide, offering a technical guide for researchers, scientists, and professionals engaged in the art and science of drug development.

The thiophene ring, a bioisostere of the phenyl group, is a key component in numerous pharmaceuticals, valued for its chemical stability and diverse biological activities.[1][3] The strategic placement of an amino group at the 4-position and a carboxamide at the 2-position of the thiophene ring creates a unique electronic and structural environment, rendering the 4-aminothiophene-2-carboxamide scaffold an exceptional building block for the synthesis of a wide array of bioactive molecules. These derivatives have demonstrated significant potential across various therapeutic areas, exhibiting activities such as anticancer, antimicrobial, and anti-inflammatory effects.[1][4] This guide will delve into the practical aspects of working with this versatile scaffold, from its synthesis to its application in the development of targeted therapies, with a focus on kinase and poly(ADP-ribose) polymerase (PARP) inhibitors.

Synthetic Strategies: Accessing the 4-Aminothiophene-2-carboxamide Core

The cornerstone of utilizing the 4-aminothiophene-2-carboxamide scaffold lies in its efficient and versatile synthesis. The Gewald reaction, a multi-component reaction, stands as the most prominent and widely adopted method for the preparation of 2-aminothiophenes.[3][5] This one-pot synthesis is celebrated for its operational simplicity, the ready availability of starting materials, and its ability to generate polysubstituted thiophenes with a variety of functional groups.[5]

The Gewald Reaction: A Powerful Tool for Thiophene Synthesis

The Gewald reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as cyanoacetamide) and elemental sulfur in the presence of a basic catalyst.[3][6] The reaction proceeds through a Knoevenagel condensation, followed by the addition of sulfur and subsequent Thorpe-Ziegler cyclization to furnish the 2-aminothiophene ring.[7]

Below is a generalized workflow for the Gewald synthesis of a 4,5-disubstituted-2-aminothiophene-3-carboxamide, which can be adapted for the synthesis of the parent 4-aminothiophene-2-carboxamide.

Caption: Generalized workflow for the Gewald synthesis of 2-aminothiophene-3-carboxamide derivatives.

Protocol: Synthesis of 2-Amino-4,5-dimethylthiophene-3-carboxamide

This protocol provides a representative example of the Gewald reaction for the synthesis of a substituted 2-aminothiophene-3-carboxamide.

Materials:

-

3-Oxobutanamide (Acetoacetamide)

-

Cyanoacetamide

-

Elemental Sulfur

-

Morpholine (or other suitable base)

-

Ethanol (or other suitable solvent)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of 3-oxobutanamide, cyanoacetamide, and elemental sulfur in ethanol.

-

To this suspension, add a catalytic amount of morpholine (typically 0.1-0.2 equivalents).

-

Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The product will often precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under vacuum, or the product can be precipitated by the addition of cold water.

-

Collect the solid product by filtration and wash with cold ethanol to remove any unreacted starting materials and impurities.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to yield the pure 2-amino-4,5-dimethylthiophene-3-carboxamide.

Applications in Medicinal Chemistry: A Scaffold for Targeted Therapies

The true value of the 4-aminothiophene-2-carboxamide scaffold is realized in its application as a template for the design and synthesis of potent and selective inhibitors of various therapeutic targets. Its inherent structural features, including hydrogen bond donors and acceptors, and a readily modifiable core, make it an ideal starting point for structure-activity relationship (SAR) studies.

Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis.[8] Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are key mediators of this process, making them prime targets for anticancer therapies.[8] Several 4-aminothiophene-2-carboxamide derivatives have been designed and synthesized as potent VEGFR-2 inhibitors.[9][10][11]

These inhibitors typically function as ATP-competitive binders, occupying the ATP-binding pocket of the VEGFR-2 kinase domain. The 4-amino group and the carboxamide moiety of the thiophene core often form crucial hydrogen bonds with key amino acid residues in the hinge region of the kinase, such as Cys919.[12] Modifications at the 5-position of the thiophene ring and on the carboxamide nitrogen allow for the exploration of the hydrophobic pocket and the solvent-exposed region, respectively, leading to enhanced potency and selectivity.

Caption: Inhibition of the VEGFR-2 signaling pathway by 4-aminothiophene-2-carboxamide derivatives.

A study by M. A. Ali et al. reported the synthesis of ortho-amino thiophene carboxamide derivatives as potent VEGFR-2 inhibitors.[9][10][11] The most active compounds displayed IC50 values in the sub-micromolar range and exhibited significant cytotoxicity against hepatocellular carcinoma cell lines.[9][10]

| Compound | R1 | R2 | VEGFR-2 IC50 (µM) | HepG-2 IC50 (µM) |

| 5 | H | 4-chlorophenyl | 0.59 | 2.3 |

| 21 | H | 4-methoxyphenyl | 1.29 | 1.7 |

| Sorafenib | - | - | 0.09 | 4.0 |

| Data synthesized from Ali, M. A., et al. (2018). Journal of Enzyme Inhibition and Medicinal Chemistry.[9][10][11] |

Inhibition of Poly(ADP-ribose) Polymerase (PARP)

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are crucial for the repair of single-strand DNA breaks.[13][14][15] Inhibitors of PARP have emerged as a significant class of anticancer agents, especially for tumors with deficiencies in the homologous recombination repair pathway, such as those with BRCA1/2 mutations.[16] The principle of "synthetic lethality" underlies their efficacy, where the inhibition of PARP in a cell that is already deficient in another DNA repair pathway leads to cell death.[16]

The 4-aminothiophene-2-carboxamide scaffold has been successfully employed to develop potent PARP inhibitors. The carboxamide group is a key pharmacophore that mimics the nicotinamide portion of the NAD+ substrate, forming hydrogen bonds with key residues in the PARP active site, such as Gly863 and Ser904.[14] The thiophene ring and its substituents can be optimized to occupy the adjacent hydrophobic pocket, thereby enhancing binding affinity and selectivity.

Caption: Mechanism of PARP-1 in DNA repair and its inhibition by 4-aminothiophene-2-carboxamide derivatives.

Protocol: In Vitro VEGFR-2 Kinase Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of 4-aminothiophene-2-carboxamide derivatives against VEGFR-2 kinase.

Materials:

-

Recombinant human VEGFR-2 kinase

-

Poly(Glu, Tyr) 4:1 as substrate

-

ATP (Adenosine triphosphate)

-

Test compounds (4-aminothiophene-2-carboxamide derivatives) dissolved in DMSO

-

Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

Microplate reader

Procedure:

-

Prepare a serial dilution of the test compounds in DMSO.

-

In a 96-well plate, add the kinase buffer, the substrate, and the test compound at various concentrations.

-

Add the recombinant VEGFR-2 kinase to each well and incubate for 10 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the reaction mixture at 30 °C for 1 hour.

-

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP, which is then used to generate a luminescent signal.

-

Measure the luminescence using a microplate reader.

-

The percentage of inhibition is calculated for each compound concentration relative to a control with no inhibitor.

-

The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Beyond Kinases and PARP: A Scaffold for Diverse Biological Activities

The utility of the 4-aminothiophene-2-carboxamide scaffold extends beyond the realm of oncology. Its derivatives have been investigated for a range of other biological activities, highlighting its versatility.

-

Antibacterial and Antifungal Activity: Certain substituted thiophene-2-carboxamides have demonstrated promising activity against various strains of bacteria and fungi.[4] The presence of the thiophene ring and the carboxamide moiety can contribute to interactions with microbial enzymes or cell wall components.

-

Antioxidant Activity: The amino group on the thiophene ring can act as a radical scavenger, imparting antioxidant properties to these compounds.[4]

-

Anti-inflammatory Activity: By targeting inflammatory kinases or other mediators of the inflammatory cascade, derivatives of 4-aminothiophene-2-carboxamide have shown potential as anti-inflammatory agents.

Conclusion and Future Perspectives

The 4-aminothiophene-2-carboxamide scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its straightforward synthesis via the Gewald reaction, coupled with its amenability to a wide range of chemical modifications, provides a robust platform for the development of novel therapeutic agents. The demonstrated success in generating potent inhibitors of clinically relevant targets such as VEGFR-2 and PARP underscores its significance in the field of oncology.

Future research in this area will likely focus on the exploration of novel derivatization strategies to further enhance the potency, selectivity, and pharmacokinetic properties of these compounds. The application of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of new derivatives with improved therapeutic profiles. Furthermore, the exploration of this scaffold against other target classes, such as G-protein coupled receptors and ion channels, holds the promise of expanding its therapeutic reach into new disease areas. For medicinal chemists, the 4-aminothiophene-2-carboxamide core represents a continuing source of inspiration and a valuable tool in the ongoing quest for new and effective medicines.

References

-

El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2955. [Link]

-

Ali, M. A., Ismail, N. S., Choon, T. S., & Pandian, S. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinoma as VEGFR-2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1333–1347. [Link]

-

Ali, M. A., Ismail, N. S., Choon, T. S., & Pandian, S. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. PubMed Central. [Link]

-

Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Ghamdi, M. A., & Al-Zahrani, N. A. (2023). Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Journal of Taibah University for Science, 17(1), 2174176. [Link]

-

Patel, H. M., & Patel, V. R. (2014). Preparation of 5-amino-4-cyano-N-(phenyl)-3-methylthiophene- 2-carboxamides. ResearchGate. [Link]

-

National Center for Biotechnology Information. VEGFA-VEGFR2 signaling. PubChem. [Link]

-

Georgieva, M., & Tsvetkova, B. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3290. [Link]

-

ResearchGate. (n.d.). Mechanism for DNA repair of PARP-1. [Link]

-

Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Journal of Heterocyclic Chemistry, 36(2), 333-345. [Link]

-

El-Sayed, W. A., Ali, O. M., El-Shehry, M. F., & Abdel-Rahman, A. A. H. (2019). Novel potent substituted 4-amino-2-thiopyrimidines as dual VEGFR-2 and BRAF kinase inhibitors. Bioorganic Chemistry, 91, 103157. [Link]

- Imbach, P., et al. (2006). Process for the industrial synthesis of the methyl diester of 5-amino-3-carboxymethyl-4-cyano-2-thiophenecarboxylic acid, and application to the synthesis of bivalent salts of ranelic acid and their hydrates.

-

Ghorab, M. M., Al-Said, M. S., & El-Gazzar, A. R. B. A. (2016). Chemistry of Thienopyrimidines and Their Biological Applications. Natural Sciences, 8(9), 386-415. [Link]

-

Ali, M. A., Ismail, N. S., Choon, T. S., & Pandian, S. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. Taylor & Francis Online. [Link]

-

Langelier, M. F., Riccio, A. A., & Pascal, J. M. (2014). PARP-1 mechanism for coupling DNA damage detection to poly(ADP-ribose) synthesis. The EMBO journal, 33(1), 20-33. [Link]

-

ResearchGate. (n.d.). Schematic illustration of VEGFR-2 signaling pathways. [Link]

-

Shawky, A. M., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules, 27(19), 6203. [Link]

-

ResearchGate. (n.d.). Determination of IC50 values of carboxamide compounds. [Link]

-

Masurier, N., & Gellis, A. (2022). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Pharmaceuticals, 15(1), 35. [Link]

-

Zhang, J., et al. (2020). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology, 8, 599281. [Link]

-

Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]

-

Bîcu, E., et al. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 30(14), 3125. [Link]

-

Ali, M. A., et al. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitor. Semantic Scholar. [Link]

-

Wikipedia. (n.d.). PARP1. [Link]

-

Al-Ostoot, F. H., et al. (2023). Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Semantic Scholar. [Link]

-

Al-Etaibi, A. M., et al. (2010). Novel Synthesis and Antitumor Evaluation of Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. Molecules, 16(12), 103-119. [Link]

-

Scribd. (n.d.). Gewald Reaction for Thiophene Synthesis. [Link]

-

D'Amours, D., et al. (2019). Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases. Cells, 9(1), 34. [Link]

-

Bîcu, E., et al. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Semantic Scholar. [Link]

-

Rose, M., et al. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Molecular Biosciences, 7, 209. [Link]

-

Le, T. N., & Le, T. H. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 29, 100780. [Link]

-

Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. [Link]

-

Langelier, M. F., et al. (2018). The comings and goings of PARP-1 in response to DNA damage. DNA repair, 68, 51-58. [Link]

-

Kumar, S., et al. (2017). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. Journal of Network Modeling and Analysis in Health Informatics and Bioinformatics, 6(1), 1-13. [Link]

-

El-Emary, T. I., & El-Kashef, H. S. (2022). Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. Molecules, 27(19), 6203. [Link]

-

MDPI. (2022). Thienopyrimidine. Encyclopedia. [Link]

-

ResearchGate. (n.d.). VEGFR-2 signaling pathway and downstream mediators. [Link]

Sources

- 1. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US20060142567A1 - Process for the industrial synthesis of the methyl diester of 5-amino-3-carboxymethyl-4-cyano-2-thiophenecarboxylic acid, and application to the synthesis of bivalent salts of ranelic acid and their hydrates - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. VEGFA-VEGFR2 signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. PARP-1 mechanism for coupling DNA damage detection to poly(ADP-ribose) synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. PARP1 - Wikipedia [en.wikipedia.org]

- 16. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]

Application Note: Development and Validation of 4-Aminothiophene-2-carboxamide Anticancer Therapeutics

Executive Summary

The thiophene-2-carboxamide scaffold is a highly privileged pharmacophore in modern oncology, serving as the structural backbone for numerous targeted therapies[1]. While 2-amino and 3-amino derivatives (such as the clinical candidate OSI-930) have been extensively documented[2], the 4-aminothiophene-2-carboxamide isomer offers a highly specific, emerging vector trajectory for structure-based drug design. By repositioning the amino group to the 4-position, medicinal chemists can access distinct hydrophobic pockets within kinase hinge regions while preserving the critical hydrogen-bond donor/acceptor network provided by the 2-carboxamide moiety.

As a Senior Application Scientist, I have designed this technical guide to provide drug development professionals with the mechanistic rationale, quantitative benchmarks, and self-validating experimental protocols required to synthesize and evaluate novel 4-aminothiophene-2-carboxamide derivatives.

Mechanistic Rationale & Target Biology

Effective anticancer drug development increasingly relies on polypharmacology—targeting multiple pathways simultaneously to prevent the rapid onset of tumor resistance. 4-Aminothiophene-2-carboxamide derivatives achieve this polypharmacology through two primary, highly validated mechanisms:

-

Multi-Target Kinase & Phosphatase Inhibition : The carboxamide group acts as a bioisostere for amide-containing nucleobases, allowing it to competitively bind the ATP-binding pocket of receptor tyrosine kinases such as VEGFR-2 and c-Kit[2]. Furthermore, specific thiophene-2-carboxamide analogs exhibit potent allosteric inhibition of Protein Tyrosine Phosphatase 1B (PTP1B), a negative regulator of insulin signaling heavily implicated in breast cancer proliferation[3].

-

Reversal of Multidrug Resistance (MDR) : A primary hurdle in clinical chemotherapy is the overexpression of the P-glycoprotein (P-gp/MDR1) efflux pump. Thiophene-2-carboxamides bearing bulky, lipophilic functional groups at the 4-amino position can act as competitive substrates or direct allosteric inhibitors of P-gp. This action restores the intracellular accumulation of co-administered chemotherapeutics (e.g., doxorubicin), effectively re-sensitizing resistant tumor cells[2].

Dual-targeting mechanism of 4-aminothiophene-2-carboxamides on VEGFR2 and P-gp efflux pumps.

Quantitative Efficacy Data

To benchmark the efficacy of newly synthesized 4-aminothiophene-2-carboxamide compounds, researchers must compare their in vitro cytotoxicity against established thiophene-2-carboxamide derivatives in the literature. The following table summarizes reference IC50/EC50 values across various validated targets and human cancer cell lines.

| Compound Class / Derivative | Primary Target / Mechanism | Cell Line / Model | IC50 / EC50 Value | Reference |

| MB-D2 (Thiophene Imide) | Mitochondrial Complex I / Apoptosis | MCF-7 (Breast Carcinoma) | ~50.0 - 75.0 µM | [1] |

| Compound 2b (CA-4 Biomimetic) | Tubulin Polymerization Inhibition | Hep3B (Hepatocellular) | 5.46 µM | [4] |

| Compound 5b | PTP1B Inhibition | MCF-7 (Breast Carcinoma) | 0.09 µM | [3] |

| Compound 1l (OSI-930 analog) | VEGFR1/2 & P-gp Efflux Inhibition | HUVEC / LS180 (Colorectal) | 2.5 µM (VEGFR1) / 35.0 µM (P-gp) | [2] |

Validated Experimental Protocols

Step-by-step experimental workflow for synthesizing and validating anticancer thiophene derivatives.

Protocol A: Synthesis of the 4-Aminothiophene-2-carboxamide Core

Causality & Design: Direct amination of the thiophene ring is highly prone to oxidative degradation and poor regioselectivity. Therefore, the most reliable route involves the amide coupling of 4-nitrothiophene-2-carboxylic acid, followed by the selective reduction of the nitro group. This ensures the sensitive amino group is only unmasked immediately prior to final derivatization, maximizing yield and purity.

-

Activation: Dissolve 1.0 eq of 4-nitrothiophene-2-carboxylic acid in anhydrous DMF under an argon atmosphere. Add 1.2 eq of EDCI and 1.2 eq of HOBt.

-

Scientific Rationale: HOBt is critical here; it suppresses the formation of inactive N-acylureas by forming a highly reactive, yet stable, active ester intermediate, ensuring high-yield amidation.

-

-

Amidation: Add 1.1 eq of the desired substituted amine and 2.0 eq of DIPEA. Stir at room temperature for 12 hours. Extract and purify the intermediate via flash chromatography.

-

Reduction: Transfer the isolated 4-nitrothiophene-2-carboxamide to a hydrogenation flask. Add 10% Pd/C (0.1 eq) and flush the system with H₂ gas.

-

Scientific Rationale: Catalytic hydrogenation is strictly preferred over harsh metal/acid reductions (e.g., SnCl₂/HCl) to prevent the unintended hydrolysis of the newly formed carboxamide bond.

-

-

Isolation: Filter the mixture through a Celite pad to remove the Pd/C catalyst, concentrate under reduced pressure, and verify the 4-aminothiophene-2-carboxamide core via ¹H-NMR and HR-MS.

Protocol B: Self-Validating Cytotoxicity & Apoptosis Assay (MTT & Caspase-3/7)

Causality & Design: Cytotoxicity assays alone cannot distinguish between non-specific necrotic toxicity and targeted, programmed cell death. Coupling an MTT viability assay with a luminescent Caspase-3/7 assay creates a self-validating system: true anticancer efficacy must demonstrate a dose-dependent decrease in metabolic viability that is inversely correlated with an increase in executioner caspase cleavage[5].

-

Cell Seeding: Seed MCF-7 or Hep3B cells into two parallel 96-well plates (one clear, one white-walled) at a density of 5,000 cells/well. Incubate for 24 hours at 37°C (5% CO₂).

-

Compound Treatment: Treat cells with serial dilutions of the synthesized compound (0.1 µM to 100 µM).

-

Self-Validation Step: Always include a 0.1% DMSO vehicle control (to establish baseline viability) and a Doxorubicin positive control (to validate assay sensitivity)[5].

-

-

MTT Viability (Clear Plate): After 48 hours, add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Solubilize the formazan crystals with DMSO and read absorbance at 570 nm.

-

Scientific Rationale: Viable cells reduce yellow MTT to purple formazan via mitochondrial succinate dehydrogenase, directly linking mitochondrial metabolic health to colorimetric output.

-

-

Caspase Activation (White Plate): Add 100 µL of Caspase-Glo® 3/7 reagent to the parallel plate. Incubate for 1 hour at room temperature and measure luminescence.

-

Scientific Rationale: Luminescence generated by the caspase-mediated cleavage of the proluciferin substrate confirms that the loss of viability observed in the MTT assay is driven by apoptotic pathways rather than acute chemical toxicity[5].

-

Protocol C: P-gp Efflux Pump Inhibition (Chemosensitization Assay)

Causality & Design: To substantiate claims that a novel compound reverses multidrug resistance, one must physically measure the intracellular retention of a known P-gp substrate. Rhodamine 123 (Rh123) is a fluorescent dye actively extruded by P-gp. By treating MDR cells with the thiophene derivative and measuring Rh123 fluorescence, researchers can directly quantify efflux inhibition[2].

-

Sensitization: Pre-incubate P-gp overexpressing LS180 colon carcinoma cells with the 4-aminothiophene-2-carboxamide derivative at a non-toxic concentration (e.g., IC10) for 2 hours.

-

Dye Loading: Add Rhodamine 123 (5 µM final concentration) and incubate for exactly 1 hour at 37°C.

-

Scientific Rationale: Rh123 acts as a fluorescent surrogate for chemotherapeutics. If P-gp is active, the dye is pumped out; if the thiophene compound successfully inhibits P-gp, the dye accumulates intracellularly.

-

-

Arrest & Analysis: Wash the cells rapidly with ice-cold PBS to halt all ATP-dependent efflux machinery. Analyze the cells immediately via flow cytometry (FL1 channel, 530 nm emission).

-

Self-Validation Step: Utilize Verapamil (a well-documented P-gp inhibitor) as a positive control to define the maximum possible fluorescence shift and calibrate the flow cytometer[2].

-

References

- Title: Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation | Source: MDPI | URL

- Title: A Mini Review on Thiophene-based derivatives as anticancer agents | Source: K.T.H.M.

- Title: Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation | Source: PMC | URL

- Title: (PDF)

- Title: Application Notes and Protocols for Thiophene-2-Carboxamide Derivatives in Anticancer Assays | Source: Benchchem | URL

- Title: 3-(Benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide overcomes cancer chemoresistance via inhibition of angiogenesis and P-glycoprotein efflux pump activity | Source: Organic & Biomolecular Chemistry (RSC Publishing)

Sources

- 1. mdpi.com [mdpi.com]

- 2. 3-(Benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide overcomes cancer chemoresistance via inhibition of angiogenesis and P-glycoprotein efflux pump activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Advanced Functionalization Strategies for the 4-Amino Group of 4-Aminothiophene-2-carboxamide

Introduction and Mechanistic Rationale

4-Aminothiophene-2-carboxamide (CAS: 784124-87-4) is a highly versatile building block frequently utilized in medicinal chemistry and materials science[1][2]. The functionalization of its primary 4-amino group is a critical step in synthesizing complex heterocyclic scaffolds. However, working with this substrate presents unique mechanistic challenges.

Unlike standard aliphatic amines, the nucleophilicity of the 4-amino group is modulated by the electron-rich thiophene ring, which is simultaneously subjected to the electron-withdrawing pull of the 2-carboxamide moiety. Furthermore, thiophene sulfur atoms are notorious for coordinating with transition metals, which can poison palladium catalysts during cross-coupling reactions[3].

This application note details three self-validating, field-proven protocols for the functionalization of the 4-amino group: Amidation , Reductive Amination , and Buchwald-Hartwig N-Arylation .

Figure 1: Divergent synthetic workflows for the functionalization of 4-aminothiophene-2-carboxamide.

Protocol I: Amidation via Uronium Coupling (HATU)

Causality & Design: While acid chlorides can be used for acylation, they often lead to di-acylation or side reactions with the primary 2-carboxamide. Using a mild uronium-based coupling reagent like HATU in the presence of N,N-Diisopropylethylamine (DIPEA) allows for the chemoselective activation of aliphatic or aromatic carboxylic acids. This ensures that only the more nucleophilic 4-amino group reacts, leaving the 2-carboxamide intact.

Step-by-Step Methodology

-

Activation: In an oven-dried 50 mL round-bottom flask, dissolve the desired carboxylic acid (1.1 equiv, 1.1 mmol) in anhydrous DMF (5.0 mL). Add HATU (1.2 equiv, 1.2 mmol) and DIPEA (3.0 equiv, 3.0 mmol). Stir at room temperature for 15 minutes to form the active O-At ester.

-

Coupling: Add 4-Aminothiophene-2-carboxamide (1.0 equiv, 1.0 mmol) to the reaction mixture in one portion.

-

Monitoring: Stir the reaction at room temperature. Monitor the consumption of the aminothiophene via LC-MS or TLC (typically 2–4 hours). The formation of a less polar spot indicates product formation.

-

Workup (Self-Validation): Quench the reaction by adding 20 mL of saturated aqueous NaHCO₃. The slightly basic quench neutralizes residual acid and often precipitates the amide product directly. If precipitation occurs, filter the solid and wash with cold water. If no precipitate forms, extract with EtOAc (3 × 20 mL), wash the combined organic layers with 5% LiCl (to remove DMF), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify via flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to yield the pure N-acyl derivative.

Protocol II: Chemoselective Reductive Amination

Causality & Design: Reductive amination of heteroaromatic amines requires a delicate balance of reducing power. Strong reductants like NaBH₄ can inadvertently reduce the 2-carboxamide or cause over-alkylation. Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the optimal choice because it selectively reduces the transient iminium ion over the starting aldehyde, preventing alcohol byproducts[4][5]. Acetic acid is added catalytically to facilitate imine formation.

Step-by-Step Methodology

-

Imine Formation: In a 25 mL flask, dissolve 4-Aminothiophene-2-carboxamide (1.0 equiv, 1.0 mmol) and the target aldehyde (1.05 equiv, 1.05 mmol) in anhydrous 1,2-Dichloroethane (DCE) (10 mL). Add glacial acetic acid (1.5 equiv, 1.5 mmol). Stir at room temperature for 2 hours.

-

Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)₃ (1.5 equiv, 1.5 mmol) portion-wise over 10 minutes.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12–16 hours. The reaction mixture will typically transition from a clear solution to a cloudy suspension as the borate salts precipitate.

-